1-Butylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

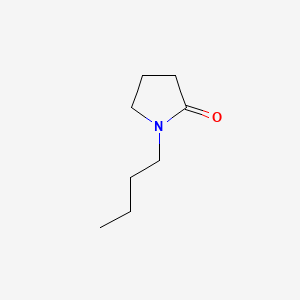

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXZHVUCNYMNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188254 | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3470-98-2 | |

| Record name | N-Butyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butylpyrrolidin-2-one: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylpyrrolidin-2-one, also known as N-butyl-2-pyrrolidone (NBP), is a versatile organic compound with significant applications as a solvent and a chemical intermediate. Its favorable properties, including high polarity, excellent solvency, and a high boiling point, make it a valuable component in various industrial and research settings. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Chemical Structure and Identification

This compound is a derivative of pyrrolidinone, characterized by a five-membered lactam ring with a butyl group attached to the nitrogen atom.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-Butyl-2-pyrrolidone, N-Butylpyrrolidinone, 1-Butyl-2-pyrrolidinone |

| CAS Number | 3470-98-2[1] |

| Molecular Formula | C₈H₁₅NO[2] |

| Molecular Weight | 141.21 g/mol [1] |

| InChI | InChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3[1] |

| InChIKey | BNXZHVUCNYMNOS-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCN1CCCC1=O[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild odor.[2] It exhibits high polarity and is miscible with water and a wide range of organic solvents.[2] Its high boiling point and chemical stability make it a suitable solvent for reactions requiring elevated temperatures.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~226 °C |

| pKa | -0.41±0.20 (Predicted) |

| logP | 1.265 |

Applications in Research and Industry

This compound has a broad range of applications stemming from its excellent solvent properties and its utility as a chemical intermediate.

-

Solvent: It is widely used as a solvent in organic synthesis, capable of dissolving a variety of polar and non-polar compounds.[3] It is considered a safer alternative to other dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) due to lower toxicity concerns.

-

Pharmaceuticals: It serves as a reaction medium and an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

-

Polymers and Coatings: It is used in the production of polymers, resins, and coatings.[3]

-

Other Industrial Uses: It also finds application as a dispersant and a corrosion inhibitor.[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of gamma-butyrolactone (B3396035) (GBL) with butylamine (B146782). This aminolysis reaction is typically performed at elevated temperatures and pressures.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis. Industrial processes may operate at higher temperatures and pressures.

Materials:

-

Gamma-butyrolactone (GBL)

-

Butylamine

-

High-pressure reaction vessel (autoclave) with stirring mechanism and temperature control

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: In a clean, dry high-pressure reaction vessel, add gamma-butyrolactone and a molar excess of butylamine (e.g., a 1:1.5 molar ratio of GBL to butylamine).

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 250-290°C. The pressure will increase due to the autogenous pressure of the reactants at this temperature. Maintain these conditions with vigorous stirring for a period of 2-4 hours.

-

Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature. Carefully vent any excess pressure.

-

Work-up: Transfer the reaction mixture to a round-bottom flask. Remove the excess, unreacted butylamine and any low-boiling byproducts by distillation at atmospheric pressure.

-

Purification: The remaining crude product is purified by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound under the specific vacuum conditions. The purity of the collected fractions should be assessed by Gas Chromatography (GC).

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the butyl group (triplet, sextet, sextet, triplet) and the pyrrolidinone ring protons (triplet, quintet, triplet). |

| ¹³C NMR | Resonances for the carbonyl carbon, the four carbons of the butyl group, and the three distinct carbons of the pyrrolidinone ring. |

| FTIR (Neat) | Strong absorption band for the C=O (amide) stretch, typically around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the aliphatic groups. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 141, and characteristic fragmentation patterns. |

Experimental Protocols: Spectroscopic Analysis

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

5.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat/Thin Film): As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Alternatively (ATR-FTIR): Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be acquired prior to the sample measurement.

5.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5). A typical temperature program would start at a low temperature, ramp up to a higher temperature to ensure elution of the compound.

-

MS Conditions: The eluent from the GC is directed into the mass spectrometer, which is typically operated in electron ionization (EI) mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-200).

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

This guide provides a foundational understanding of this compound for professionals in scientific research and development. For further detailed information, consulting the cited literature and safety data sheets is recommended.

References

An In-depth Technical Guide to 1-Butylpyrrolidin-2-one (CAS: 3470-98-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Butylpyrrolidin-2-one, also known as N-Butyl-2-pyrrolidone (NBP), is a versatile organic compound with the CAS number 3470-98-2.[1][2] It is a colorless to pale yellow liquid characterized by a five-membered lactam ring with a butyl group attached to the nitrogen atom.[2] NBP has gained significant attention in the scientific and industrial communities for its excellent solvency power for a wide range of polar and non-polar substances, high boiling point, and chemical stability.[3][4] These properties make it a valuable component in organic synthesis, polymer production, and the formulation of cosmetics.[2][4] Notably, it serves as a crucial intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) such as the anti-epileptic drug Levetiracetam and the neuropathic pain medication Gabapentin.[] Furthermore, due to increasing regulatory pressure on traditional solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), this compound is being investigated and utilized as a safer, less toxic alternative.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its applications in drug development, and its toxicological profile.

Chemical and Physical Properties

This compound is a polar aprotic solvent. Its physical and chemical characteristics are summarized in the tables below, compiled from various sources.

Table 1: General Information and Identifiers

| Property | Value |

| CAS Number | 3470-98-2 |

| IUPAC Name | This compound[1] |

| Synonyms | N-Butyl-2-pyrrolidone, N-Butylpyrrolidone, 1-Butyl-2-pyrrolidinone[1][2] |

| Molecular Formula | C₈H₁₅NO[1] |

| Molecular Weight | 141.21 g/mol [1] |

| SMILES | CCCCN1CCCC1=O |

| InChI Key | BNXZHVUCNYMNOS-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow, clear liquid[2] | Ambient |

| Boiling Point | 240.6 °C[6] | 101.325 kPa |

| 137 °C | 28 mmHg | |

| Melting/Freezing Point | No crystallization observed down to -78.5 °C[6] | 101.325 kPa |

| Density | 0.96 g/cm³ | Not Specified |

| Refractive Index | 1.4640 to 1.4660 | Not Specified |

| Vapor Pressure | 13 Pa | 25 °C |

| Flash Point | 108 °C | |

| Solubility | Soluble in water and organic solvents[2] | |

| logP (Octanol/Water) | 1.265 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectroscopic Data

| Technique | Key Features |

| ¹³C NMR | A characteristic signal for the amide carbonyl carbon is observed around 175 ppm.[3] |

| ¹H NMR | Signals corresponding to the protons of the butyl group and the pyrrolidinone ring are present. |

| FTIR | Shows characteristic absorption bands for the constituent functional groups, particularly the C=O stretch of the cyclic amide.[3] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 141. The base peak is typically at m/z 98, resulting from a McLafferty-type rearrangement and loss of a propyl radical.[1][3] |

Synthesis and Experimental Protocols

Several methods are employed for the synthesis of this compound, ranging from laboratory-scale batch processes to industrial continuous flow systems.

Synthesis from γ-Butyrolactone (GBL) and Butylamine (B146782)

A prevalent method for synthesizing NBP is the aminolysis of γ-butyrolactone (GBL) with butylamine.[3] This reaction is typically conducted at elevated temperatures and pressures.

Experimental Protocol: Laboratory Scale Synthesis

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine γ-Butyrolactone (1.0 mole), n-butylamine (1.0 mole), and potassium carbonate (as a base). Use a suitable polar aprotic solvent.

-

Reaction: Stir the mixture at 85 °C for approximately 6 hours.

-

Work-up: After cooling, the crude product is isolated.

-

Purification: The final product is purified by vacuum distillation (e.g., at 0.5 kPa, 120 °C) to achieve a yield of 80-85%.[4]

Industrial Scale Synthesis

An industrial approach may involve a two-step process where GBL is first synthesized via the dehydrogenation of 1,4-butanediol. Subsequently, the GBL is reacted with butylamine in the presence of aqueous ammonia (B1221849) at temperatures of 250–290°C and pressures of 8–16 MPa, achieving yields of approximately 93%.[3]

Electrochemical Synthesis

An alternative route involves the electroreduction of pyrrolidin-2-one with 1-chlorobutane (B31608).

Experimental Protocol: Electrochemical Synthesis

-

Electrolyte & Solvent: Prepare a solution of pyrrolidin-2-one and 1-chlorobutane in dimethylformamide (DMF) containing tetraethylammonium (B1195904) tosylate as the electrolyte.

-

Electrolysis: Conduct the electroreduction in an appropriate electrochemical cell.

-

Isolation: Upon completion, the product is isolated from the reaction mixture. This method can achieve yields of around 93%.[4]

Purification Techniques

High purity is often required for pharmaceutical applications. Common industrial purification methods include:

-

Fractional Vacuum Distillation: A two-stage distillation can be used to remove water and residual GBL.[4]

-

Wiped-Film Evaporation: This technique minimizes thermal stress on the product, preventing lactam ring-opening.[4]

-

Ion-Exchange Polishing: Strong acid resin beds can be used to remove trace amine impurities.[4]

-

Drying: Activated alumina (B75360) or molecular sieves are used to reduce moisture content.[4]

Applications in Drug Development and Research

This compound's primary roles in the pharmaceutical and research sectors are as a versatile solvent and a key chemical intermediate.

As a Green Solvent

NBP is increasingly recognized as a safer alternative to reprotoxic solvents like NMP, DMF, and DMA. Its high boiling point, low volatility, and favorable toxicological profile make it suitable for various applications, including:

-

Organic synthesis reactions requiring elevated temperatures.[3]

-

A medium for biological reactions.[4]

-

Use in solid-phase peptide synthesis (SPPS), where it can offer improved coupling efficiency over DMF.[3]

As a Pharmaceutical Intermediate

NBP is a critical building block in the synthesis of several important drugs. Its purity directly impacts the efficacy and safety of the final API.

Synthesis of Levetiracetam: Levetiracetam is a broad-spectrum antiepileptic drug. While multiple synthetic routes exist, a common pathway involves the use of a chiral starting material, (S)-2-aminobutyramide hydrochloride, which is condensed with 4-chlorobutyryl chloride followed by cyclization to form the pyrrolidinone ring structure of Levetiracetam. Although this compound is not a direct precursor in this specific common route, related pyrrolidinone structures are central to the synthesis. The general workflow highlights the importance of the pyrrolidinone scaffold.

Synthesis of Gabapentin: Gabapentin is prescribed for seizures and neuropathic pain. This compound serves as a precursor in some synthetic routes to this medication.

Other Research Applications

-

Polymer and Resin Production: Used as a solvent and reaction medium.[4]

-

Cosmetics: Acts as a solvent and viscosity-controlling agent.[2]

-

Dispersant and Corrosion Inhibitor: Utilized in various industrial formulations.[4]

Biological Activity and Toxicology

While primarily used as a solvent and intermediate, some research has explored the inherent biological activities of this compound and its derivatives.

Potential Biological Activities

Studies have indicated that this compound and related compounds may possess anti-inflammatory, anti-cancer, and anti-viral properties.[4] Some pyrrolidin-2-one derivatives have shown activity as α1-adrenoceptor blockers, which is relevant to their antiarrhythmic effects in certain models.[3] However, these are areas of ongoing research, and NBP itself is not used therapeutically for these effects.

Toxicological Profile

This compound is considered to have a more favorable safety profile than many traditional polar aprotic solvents.

Acute Toxicity:

-

Oral (Rat): LD50 > 300 - < 2000 mg/kg bw.[6] It is classified as harmful if swallowed (Acute Toxicity, Category 4, Oral).[6]

-

Dermal (Rat): LD50 > 2000 mg/kg bw.[6]

-

Intraperitoneal (Mouse): LD50 of 500 mg/kg has been reported.

Irritation:

Ecotoxicity:

-

Fish (Oncorhynchus mykiss): LC50 > 100 mg/L (96 h).[6]

-

Daphnia magna: EC50 > 100 mg/L (48 h).[6]

-

Algae: EC50 > 160 mg/L (72 h).[6]

Safety and Handling:

-

Standard personal protective equipment (gloves, goggles) should be worn.

-

Handle in a well-ventilated area.[6]

-

Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.

Visualizations: Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound from GBL and Butylamine.

Caption: General workflow for synthesis and purification.

Conceptual Workflow: Levetiracetam Synthesis

This diagram shows a conceptual workflow for a common synthesis route of Levetiracetam, highlighting the formation of the crucial pyrrolidinone ring.

Caption: Conceptual workflow for Levetiracetam synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Butyl-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Butyl-2-pyrrolidone (NBP). The information is intended for researchers, scientists, and professionals in drug development who utilize NBP in their work. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts.

Chemical Identity

-

IUPAC Name: 1-butylpyrrolidin-2-one

-

Synonyms: N-Butylpyrrolidone, 1-Butyl-2-pyrrolidone, NBP

-

CAS Number: 3470-98-2

-

Molecular Formula: C₈H₁₅NO[1]

-

Chemical Structure: N-Butyl-2-pyrrolidone is a five-membered lactam ring with a butyl group attached to the nitrogen atom.[4] It is recognized for its high polarity and excellent solvency characteristics.[1]

Physicochemical Properties

The physicochemical properties of N-Butyl-2-pyrrolidone are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from a solvent in chemical reactions to a component in pharmaceutical formulations.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid | Room Temperature |

| Odor | Characteristic | - |

| Density | 0.958 - 0.96 g/cm³ | 20°C[2][5] |

| Boiling Point | 240.6 - 243.8 °C | 1013 hPa[5][6][7] |

| 137 °C | 28 mmHg[2][8][9] | |

| Melting Point | < -75 °C | -[5][6] |

| Flash Point | 103 - 108 °C | Closed Cup[2][5][6] |

| Vapor Pressure | 13 Pa | 25°C[2][5] |

| Water Solubility | Soluble/Miscible | 20°C[5][7] |

| Log P (n-octanol/water) | 1.265 | 20°C[5] |

| Auto-ignition Temperature | 210 - 212 °C | 1013 hPa[5][7] |

| Dynamic Viscosity | 4.3 mPa·s | 20°C[5] |

| Kinematic Viscosity | 4.489 mm²/s | 20°C[5] |

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized experimental protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.

3.1. Boiling Point Determination (OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The OECD 103 guideline describes several methods for this determination, including ebulliometry, the dynamic method, and the distillation method.[10][11]

-

Principle: A small sample of N-Butyl-2-pyrrolidone is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

-

Apparatus: A suitable apparatus consists of a boiling flask, a condenser, and a calibrated temperature measuring device.

-

Procedure:

-

The sample is placed in the boiling flask.

-

The apparatus is assembled, and the sample is heated gently.

-

The temperature is recorded when the liquid boils and a steady reflux is observed.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).[10]

-

3.2. Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air. The Pensky-Martens closed-cup method (ASTM D93) is a common standard for this measurement.[9]

-

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid surface. The flash point is the lowest temperature at which a flash is observed.[12]

-

Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup, a lid with an ignition source, and a heating system.[9]

-

Procedure:

-

The sample is placed in the test cup to the specified level.

-

The lid is secured, and the sample is heated at a constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied.

-

The temperature at which a distinct flash is seen inside the cup is recorded as the flash point.

-

The final value is corrected for barometric pressure.

-

3.3. Density Determination (ASTM D4052)

Density is the mass per unit volume of a substance. The ASTM D4052 standard test method utilizes a digital density meter.[5]

-

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the liquid.[2]

-

Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled housing.

-

Procedure:

-

The instrument is calibrated using two reference standards of known density (e.g., dry air and pure water).

-

The sample of N-Butyl-2-pyrrolidone is injected into the clean, dry U-tube.

-

The instrument measures the oscillation period and calculates the density based on the calibration.

-

The measurement is typically performed at a controlled temperature, such as 20°C.[7]

-

3.4. Water Solubility (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The OECD 105 guideline provides two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility.[13][14]

-

Principle (Flask Method): The substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.[15]

-

Apparatus: A constant temperature bath, flasks with stirrers, and an analytical instrument to measure the concentration of the solute.

-

Procedure:

-

An excess amount of N-Butyl-2-pyrrolidone is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The mixture is allowed to settle, and a sample of the aqueous phase is carefully removed.

-

The concentration of N-Butyl-2-pyrrolidone in the sample is determined using a suitable analytical technique (e.g., chromatography).[16]

-

3.5. n-Octanol/Water Partition Coefficient (OECD 107)

The n-octanol/water partition coefficient (Pow) is a measure of a chemical's lipophilicity. The shake flask method (OECD 107) is a common technique for its determination.[16][17]

-

Principle: A solution of the test substance in either n-octanol or water is mixed with the other immiscible solvent. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is measured.[8]

-

Apparatus: Centrifuge, shaker, and analytical equipment to determine the concentration of the test substance.

-

Procedure:

-

A known amount of N-Butyl-2-pyrrolidone is dissolved in either n-octanol or water.

-

This solution is placed in a vessel with the other solvent, and the mixture is shaken until partitioning is complete.

-

The two phases are separated by centrifugation.

-

The concentration of N-Butyl-2-pyrrolidone in both the n-octanol and water phases is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

-

Visualizations

Chemical Structure of N-Butyl-2-pyrrolidone

Caption: Chemical structure of N-Butyl-2-pyrrolidone.

General Workflow for Flash Point Determination (ASTM D93)

Caption: Workflow for flash point determination.

Relationship between Key Physicochemical Properties

Caption: Interrelation of physicochemical properties.

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. petrolube.com [petrolube.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. pentyllabs.com [pentyllabs.com]

- 13. oecd.org [oecd.org]

- 14. laboratuar.com [laboratuar.com]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

An In-depth Technical Guide on 1-Butylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 1-Butylpyrrolidin-2-one, a compound of increasing interest in organic synthesis and pharmaceutical development. Its properties as a versatile, high-boiling point solvent make it a focal point in contemporary chemical research.

Core Molecular Information

This compound, also known as N-Butylpyrrolidone, is a derivative of pyrrolidinone with a butyl group attached to the nitrogen atom.[1] This structural feature confers upon it excellent solvency power and chemical stability, rendering it a valuable component in various industrial and laboratory applications.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C8H15NO[1][2][3][4][5] |

| Molecular Weight | 141.21 g/mol [1][2][3][4][5] |

| IUPAC Name | This compound[1] |

| CAS Number | 3470-98-2[1][2] |

Structural and Relational Overview

The logical relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The following diagram illustrates this direct correlation for this compound.

Caption: Logical flow from compound name to molecular formula and weight.

References

Spectroscopic data of 1-Butylpyrrolidin-2-one (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 1-Butylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 3470-98-2), a versatile solvent and chemical intermediate.[1] The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[2] The IR spectrum of this compound is characterized by strong absorptions corresponding to the amide functional group and the aliphatic hydrocarbon chain.

Data Presentation: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2958, ~2931, ~2872 | Strong | C-H stretching (alkyl) |

| ~1680 - ~1700 | Very Strong | C=O stretching (amide) |

| ~1460 | Medium | CH₂ scissoring |

| ~1280 | Medium | C-N stretching |

Data compiled from publicly available spectra.[3][4][5]

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of liquid this compound can be obtained using the neat liquid sampling technique.[6]

-

Sample Preparation : A single drop of pure this compound is placed onto the surface of a polished salt plate (e.g., NaCl or KBr).[6][7]

-

Cell Assembly : A second salt plate is carefully placed on top, spreading the liquid into a thin, uniform film.[6][7] The two plates are then secured in the sample holder of the FTIR spectrometer.

-

Data Acquisition : A background spectrum of the empty instrument is first recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[8]

-

Cleaning : After analysis, the salt plates are cleaned with a suitable solvent like acetone (B3395972) and returned to a desiccator to prevent fogging from atmospheric moisture.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10] The ¹H and ¹³C NMR spectra of this compound are consistent with its structure, showing distinct signals for the butyl group and the pyrrolidinone ring.

Data Presentation: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.25 | t | 2H | N-CH₂ (butyl) |

| ~2.29 | t | 2H | -CH₂-C=O (ring) |

| ~1.95 | p | 2H | -CH₂-CH₂-C=O (ring) |

| ~1.45 | m | 2H | N-CH₂-CH₂ (butyl) |

| ~1.28 | m | 2H | -CH₂-CH₃ (butyl) |

| ~0.90 | t | 3H | -CH₃ (butyl) |

Note: Predicted chemical shifts and multiplicities based on typical values for similar structures. The solvent is typically CDCl₃.[11]

Data Presentation: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O |

| ~49.0 | N-CH₂ (ring) |

| ~45.0 | N-CH₂ (butyl) |

| ~31.0 | -CH₂-C=O (ring) |

| ~30.0 | N-CH₂-CH₂ (butyl) |

| ~20.0 | -CH₂-CH₃ (butyl) |

| ~18.0 | -CH₂-CH₂-C=O (ring) |

| ~13.8 | -CH₃ |

Note: Typical chemical shifts for this compound.[1]

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[11]

-

Internal Standard : A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to provide a reference signal at 0 ppm.[12]

-

Transfer : The solution is filtered into a clean NMR tube to a height of about 4-5 cm.[11]

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard 1D pulse programs are used to acquire the ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[13]

Data Presentation: Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Possible Fragment Ion |

| 141 | Low | [M]⁺˙ (Molecular Ion) |

| 99 | Medium | [M - C₃H₆]⁺˙ |

| 98 | High (Base Peak) | [M - C₃H₇]⁺ |

Data sourced from the NIST Chemistry WebBook.[1][5][14] The fragmentation is primarily characterized by the cleavage of the butyl group. The base peak at m/z 98 is often the result of a McLafferty-type rearrangement or alpha-cleavage next to the nitrogen atom.[1]

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Preparation : For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[15] This solution is then further diluted.[15]

-

Injection : A small volume of the prepared solution is injected into the instrument. If using GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer.[1]

-

Ionization : In the mass spectrometer, molecules are ionized, commonly using electron ionization (EI) for GC-MS, which generates a molecular ion and characteristic fragment ions.[1]

-

Detection : The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. This compound | 3470-98-2 | Benchchem [benchchem.com]

- 2. ursinus.edu [ursinus.edu]

- 3. This compound(3470-98-2) IR Spectrum [chemicalbook.com]

- 4. 2-Pyrrolidinone, 1-butyl- [webbook.nist.gov]

- 5. 2-Pyrrolidinone, 1-butyl- [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. web.mit.edu [web.mit.edu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. 2-Pyrrolidinone, 1-butyl- [webbook.nist.gov]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility Profile of 1-Butylpyrrolidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Butylpyrrolidin-2-one (also known as N-butylpyrrolidone or NBP). Due to its properties as a polar aprotic solvent, this compound is gaining interest as a versatile solvent in various applications, including organic synthesis and pharmaceutical formulations.[1] This document outlines its known solubility in common organic solvents, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Profile of this compound

This compound is a colorless to pale yellow liquid that is miscible with water and a wide range of organic solvents.[1] Its molecular structure, featuring a polar lactam ring and a nonpolar butyl group, allows it to dissolve a variety of polar and non-polar compounds.[1]

Qualitative Solubility Data

Based on available literature, the solubility of this compound in various organic solvents can be summarized as follows. It is important to note that while the compound is generally described as soluble or miscible, specific quantitative solubility data (such as mole fraction, mass fraction, or grams per 100g of solvent) at various temperatures is not extensively available in publicly accessible scientific literature.

| Solvent Classification | Solvent Name | Reported Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[1] | |

| Propan-1-ol | Soluble | |

| Butan-1-ol | Soluble | |

| Ketones | Acetone | Soluble[1] |

| Esters | Methyl Acetate | Soluble |

| Ethyl Acetate | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Chlorinated Solvents | Dichloromethane | Soluble[1] |

| Chloroform | Slightly Soluble |

The solubility of this compound is influenced by temperature, with solubility generally increasing as the temperature rises.[1]

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for determining the solubility of a solid compound like this compound (if it were in solid form at the experimental temperature) or for determining the miscibility of the liquid form in an organic solvent, adapted from the widely used gravimetric method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

Procedure: Isothermal Equilibrium Method

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

The vials are then placed in a thermostatic shaker or water bath set to the desired temperature.

-

The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This time should be determined empirically by taking measurements at different time intervals until the concentration of the solute in the solution becomes constant. A typical equilibration time can range from 24 to 72 hours.

-

-

Sample Withdrawal and Filtration:

-

After reaching equilibrium, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated (or pre-cooled to the experimental temperature) syringe.

-

The withdrawn sample is immediately filtered through a syringe filter (of a pore size sufficient to remove all undissolved particles, e.g., 0.45 µm) into a pre-weighed, dry container. This step is crucial to prevent any undissolved solute from being included in the sample to be analyzed.

-

-

Gravimetric Analysis:

-

The exact mass of the filtered saturated solution is determined using an analytical balance.

-

The solvent is then evaporated from the container. This can be done at room temperature under a fume hood or by gentle heating in a drying oven at a temperature below the boiling point of the solute and the solvent to avoid any loss of solute due to decomposition or volatilization.

-

The container with the dry solute residue is then cooled to room temperature in a desiccator and weighed.

-

The process of drying, cooling, and weighing is repeated until a constant mass of the residue is obtained.

-

-

Calculation of Solubility:

-

The mass of the solute (m_solute) is the final constant mass of the residue.

-

The mass of the solvent (m_solvent) is calculated by subtracting the mass of the solute from the initial mass of the saturated solution.

-

The solubility can then be expressed in various units:

-

Mass fraction (w): w = m_solute / (m_solute + m_solvent)

-

Mole fraction (x): First, convert the masses of the solute and solvent to moles (n_solute and n_solvent) using their respective molar masses. Then, x = n_solute / (n_solute + n_solvent).

-

Grams per 100 g of solvent: (m_solute / m_solvent) * 100

-

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium and gravimetric analysis method.

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

This guide provides a foundational understanding of the solubility profile of this compound. For specific applications, it is recommended that researchers determine the solubility in their solvent systems of interest using the detailed experimental protocols provided. Further research is needed to populate a comprehensive quantitative database of its solubility in a wider range of organic solvents at various temperatures.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Butylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyrrolidin-2-one, also known as N-butyl-2-pyrrolidone (NBP), is a versatile organic solvent and a key intermediate in the synthesis of various pharmaceuticals. Its favorable safety profile compared to other aprotic solvents like N-methyl-2-pyrrolidone (NMP) has led to its increasing use in the pharmaceutical and chemical industries. A thorough understanding of its stability and degradation pathways is crucial for ensuring product quality, safety, and regulatory compliance in drug development and manufacturing.

This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and outlines its potential degradation pathways. The information presented is based on established chemical principles of lactam and N-alkylamide degradation, as well as data from studies on analogous compounds due to the limited availability of specific stability data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent and its stability characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 240.6 °C at 101.3 kPa | [3] |

| Melting Point | -78.5 °C | [3] |

| Flash Point | 108 °C | [3] |

| Auto-ignition Temperature | 212 °C | [4] |

| log Pow (Octanol/Water Partition Coefficient) | 1.265 at 20 °C | [3][4] |

| Water Solubility | Fully miscible | [4] |

Stability Profile and Degradation Pathways

This compound is generally considered to be a chemically and thermally stable compound under normal storage and handling conditions.[5] However, like all organic molecules, it can degrade under specific stress conditions. The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and to a lesser extent, photolysis and thermal degradation.

Hydrolytic Degradation

The lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 4-(butylamino)butanoic acid. The rate of hydrolysis is dependent on the acid concentration and temperature.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactam, forming a tetrahedral intermediate. This intermediate then abstracts a proton from water, leading to the formation of the carboxylate salt of 4-(butylamino)butanoic acid.

dot

Oxidative Degradation

Oxidative degradation of this compound can occur at both the N-butyl chain and the pyrrolidinone ring.

-

N-Oxide Formation: The tertiary amine nitrogen in the pyrrolidinone ring can be oxidized by strong oxidizing agents to form the corresponding N-oxide.

-

Alkyl Chain Oxidation: The butyl group attached to the nitrogen is susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen (α-carbon). This can lead to the formation of various oxidation products, including hydroperoxides, which can further decompose to carbonyl compounds and imides. Studies on the oxidation of N-alkylamides suggest that this is a likely degradation pathway.

dot

Photolytic Degradation

Direct photolysis of this compound is expected to be slow as it does not contain strong chromophores that absorb significant UV-Vis radiation. However, in the presence of photosensitizers or in formulations containing photosensitive compounds, indirect photodegradation may occur. Studies on the related compound N-methyl-2-pyrrolidone (NMP) have shown that its degradation by UV-C photolysis is minimal without the presence of a catalyst.[6] The degradation of NMP was found to follow pseudo-first-order kinetics in the presence of a photocatalyst.[7]

Thermal Degradation

This compound exhibits high thermal stability, with a high boiling point and auto-ignition temperature.[3][4] Under extreme thermal stress, such as combustion, it will decompose to produce hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8] In the absence of oxygen, thermal degradation of lactams can lead to the formation of various fragmentation and rearrangement products.

Quantitative Stability Data (Representative)

Due to the lack of specific forced degradation data for this compound in the public domain, the following tables present representative data based on studies of analogous compounds and general principles of forced degradation. These tables are intended to provide a qualitative understanding of the expected stability profile. The actual degradation will depend on the specific experimental conditions.

Table 2: Representative Hydrolytic Degradation of this compound

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product |

| 0.1 M HCl | 24 | 60 | 5 - 15 | 4-(Butylamino)butanoic acid |

| 1 M HCl | 24 | 80 | 20 - 40 | 4-(Butylamino)butanoic acid |

| 0.1 M NaOH | 24 | 60 | 10 - 25 | Sodium 4-(butylamino)butanoate |

| 1 M NaOH | 24 | 80 | 30 - 60 | Sodium 4-(butylamino)butanoate |

Table 3: Representative Oxidative Degradation of this compound

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products |

| 3% H₂O₂ | 24 | Room Temperature | 2 - 8 | N-Oxide, Alkyl chain oxidation products |

| 10% H₂O₂ | 24 | 60 | 15 - 30 | N-Oxide, Imide derivatives, other oxidation products |

Table 4: Representative Photolytic and Thermal Degradation of this compound

| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products |

| Photolytic (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m² | < 5 | Minimal degradation expected |

| Thermal (Dry Heat) | 48 hours at 105°C | < 2 | Minimal degradation expected |

Experimental Protocols for Stability Testing

The following are detailed, representative protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stress testing of pharmaceutical substances.[9][10]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or water).

dot

Analytical Methodology

A stability-indicating HPLC method is required to separate this compound from its potential degradation products. A reverse-phase HPLC method with UV detection is a suitable starting point. Mass spectrometry (MS) detection can be used for the identification and characterization of degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and/or MS detection.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Conclusion

This compound is a stable compound under normal conditions. However, it is susceptible to degradation under forced conditions, primarily through hydrolysis of the lactam ring and oxidation of the N-butyl group. Photolytic and thermal degradation are expected to be less significant. The provided representative data and experimental protocols serve as a guide for researchers and drug development professionals to design and execute stability studies for this compound and related compounds. The development of a validated stability-indicating analytical method is essential for accurately assessing the stability of this important pharmaceutical solvent and intermediate. Further studies are warranted to generate specific quantitative degradation data and to fully elucidate the structures of all potential degradation products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of ß-lactam antibiotics including penicillins, cephalosporins, and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]

- 8. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmadekho.com [pharmadekho.com]

- 10. benchchem.com [benchchem.com]

1-Butylpyrrolidin-2-one: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. Always refer to the manufacturer's SDS and follow established laboratory safety protocols.

Executive Summary

1-Butylpyrrolidin-2-one (CAS: 3470-98-2), also known as N-Butyl-2-pyrrolidone, is a versatile organic solvent and chemical intermediate.[1] While considered a safer alternative to other regulated solvents like N-Methyl-2-pyrrolidone (NMP), it is not without hazards. This guide provides an in-depth overview of the available health and safety data for this compound, including toxicological endpoints, physical and chemical properties, and generalized experimental protocols based on OECD guidelines. The data indicates that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to appropriate safety measures, including the use of personal protective equipment and adequate ventilation, is essential when handling this compound.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO | [5] |

| Molecular Weight | 141.21 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Boiling Point | 240.6 °C to 243.8 °C at 101.325 kPa | [6][7][9] |

| Melting/Freezing Point | No freezing observed down to -78.5 °C | [7][9] |

| Flash Point | 103 °C to 108 °C | [7][9][10] |

| Auto-ignition Temp. | 212 °C | [7][9] |

| Density | ~0.96 - 1.0 g/cm³ at 20 °C | [6][9] |

| Vapor Pressure | 13 Pa at 25 °C | [9][11] |

| Water Solubility | Fully miscible at 20 °C | [12][13] |

| log Pow (Octanol/Water) | 1.265 at 20 °C | [9][10] |

| Viscosity | 4.3 mPa·s at 20 °C | [7][9] |

Toxicological Data

Toxicological data is essential for assessing the potential health hazards associated with exposure to this compound. The following tables summarize the available acute toxicity and ecotoxicity data.

Mammalian Toxicity

| Test Type | Route | Species | Value | Classification | Reference(s) |

| LD₅₀ | Oral | Rat (female) | >300 - <2000 mg/kg bw | Harmful if swallowed | [9][14][15] |

| LD₅₀ | Dermal | Rat (male/female) | >2000 mg/kg bw | Not Classified | [9][14][15] |

| LD₅₀ | Intraperitoneal | Mouse | 500 mg/kg | - | [6] |

| Skin Irritation | Dermal | Rabbit | Irritant | Causes skin irritation | [16][17][18] |

| Eye Irritation | Ocular | Rabbit | Irritant | Causes serious eye irritation | [16][17][18] |

Ecotoxicity Data

| Test Type | Species | Value | Exposure Time | Reference(s) |

| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | >100 mg/L | 96 hours | [9][15] |

| EC₅₀ | Daphnia magna (Water Flea) | >100 mg/L | 48 hours | [9][15] |

| EC₅₀ | Pseudokirchneriella subcapitata (Algae) | >160 mg/L | 72 hours | [9][14] |

| NOEC | Activated Sludge (Microorganisms) | 306.2 mg/L | 28 days | [9][14] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][17]

-

Skin Irritation (Category 2): Causes skin irritation.[16][17]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[17][18]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][16]

The following diagram illustrates the logical flow from hazard identification to the communication of precautionary measures.

Caption: GHS Hazard Classification Workflow for this compound.

Metabolic and Signaling Pathways

A thorough review of publicly available scientific literature and toxicological databases did not yield specific information on the metabolic pathways or molecular signaling pathways associated with the toxicity of this compound. Research on other pyrrolidinone derivatives suggests that metabolism can be influenced by the nature of substituents on the pyrrolidinone ring, often involving oxidation.[19][20] However, without specific studies on the 1-butyl derivative, any proposed pathway would be speculative. Further research, including in vitro studies with human liver microsomes and in vivo animal studies, is required to elucidate the biotransformation and toxicological mechanisms of this compound.[21]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). While the specific study reports for this compound are not publicly available, this section describes the general methodologies for the relevant tests.

Acute Oral Toxicity (Ref: OECD Guideline 401/420/423)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[16]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose level per group.[16]

-

Animal Model: Young adult rats of a single sex (typically females) are used.[3][22]

-

Dosage: A starting dose is selected based on available information. In a stepwise procedure, animals are dosed one at a time or in small groups.[22] The outcome for the previously dosed animal(s) determines the dose for the next.

-

Administration: The substance is administered in a single dose using a stomach tube or suitable intubation cannula. The volume administered should not exceed a specified limit.[16]

-

Observation Period: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made shortly after dosing and then periodically. Body weight is recorded weekly.[23]

-

Endpoint: The primary endpoint is mortality. At the end of the study, surviving animals are euthanized and a gross necropsy is performed on all animals.[16] The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[22]

Acute Dermal Toxicity (Ref: OECD Guideline 402)

This test assesses the potential hazards from short-term dermal exposure to a substance.[24]

-

Principle: The test substance is applied in a single dose to the clipped, intact skin of experimental animals.[9]

-

Animal Model: Adult rats are the preferred species. The skin should be healthy and free of abrasions.[3][5]

-

Dosage and Application: A limit test is often performed at 2000 mg/kg body weight. The substance is applied uniformly over an area of at least 10% of the body surface. The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[5][23]

-

Observation Period: Animals are observed for mortality and signs of systemic toxicity for 14 days.[23]

-

Endpoint: Mortality and detailed observations of any toxic effects are recorded. A gross necropsy is performed on all animals at the end of the study.[9]

Dermal Irritation/Corrosion (Ref: OECD Guideline 404)

This study provides information on the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[14]

-

Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) of an animal, with untreated skin serving as a control.[4] A sequential testing strategy, often starting with in vitro methods, is recommended to minimize animal use.[6][14]

-

Animal Model: The albino rabbit is the preferred laboratory animal.[4]

-

Application: 0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch. The exposure period is typically 4 hours.[4][7]

-

Observation Period: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours). Observations can continue for up to 14 days to assess the reversibility of effects.[4][25]

-

Endpoint: Skin reactions are scored based on a standardized grading system. The mean scores determine the irritation classification.[25]

Eye Irritation/Corrosion (Ref: OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye after a single application.[18]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as an untreated control.[17][26] The use of analgesics and anesthetics is recommended to minimize pain and distress.[27]

-

Animal Model: The albino rabbit is the recommended species.[18]

-

Application: A specified amount of the test substance (e.g., 0.1 mL for liquids) is instilled into the eye.[28]

-

Observation Period: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of damage.[18][28]

-

Endpoint: Ocular lesions are scored according to a standardized scale. The scores are used to classify the substance's irritation potential.[28]

The following diagram illustrates a generalized workflow for conducting these acute toxicity studies.

Caption: Generalized Experimental Workflow for Acute Toxicity Testing.

Conclusion

This compound is a chemical with moderate acute oral toxicity and is a confirmed skin and eye irritant. While it serves as a valuable and safer alternative to some highly regulated solvents, it must be handled with appropriate caution. The data summarized in this guide, derived from standard toxicological assessments, underscores the need for robust safety protocols, including engineering controls and personal protective equipment, to minimize exposure and ensure the well-being of laboratory and industrial personnel. Critical data gaps remain, particularly concerning its metabolic fate and mechanisms of toxicity, highlighting areas for future research.

References

- 1. This compound | 3470-98-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 3470-98-2 [smolecule.com]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. oecd.org [oecd.org]

- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. guidechem.com [guidechem.com]

- 9. oecd.org [oecd.org]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. file.echemi.com [file.echemi.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. oecd.org [oecd.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. researchgate.net [researchgate.net]

- 20. Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

- 23. nucro-technics.com [nucro-technics.com]

- 24. oecd.org [oecd.org]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. nucro-technics.com [nucro-technics.com]

The Core Mechanism of 1-Butylpyrrolidin-2-one in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylpyrrolidin-2-one, also known as N-butylpyrrolidone (NBP), has emerged as a versatile and pivotal compound in modern chemical synthesis. This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its dual role as a high-performance, safer solvent and a key chemical intermediate. Through an examination of its physicochemical properties, its performance in paradigmatic chemical transformations such as palladium-catalyzed cross-coupling reactions, and its role in the synthesis of prominent active pharmaceutical ingredients (APIs), this document elucidates the fundamental principles governing its utility. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to offer a practical and in-depth resource for researchers, chemists, and professionals in drug development.

Introduction: The Rise of a Greener, Efficacious Synthetic Tool

In the landscape of chemical synthesis, the choice of solvent is paramount, influencing reaction kinetics, yield, and environmental impact.[1] this compound (CAS: 3470-98-2) has garnered significant attention as a formidable alternative to traditional dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).[2][3][4] These conventional solvents are facing increasing regulatory scrutiny due to their reproductive toxicity.[4][5] In contrast, this compound is not classified as a developmental or reproductive toxin, offering a more sustainable and safer profile without compromising performance.[4][6]

Beyond its application as a solvent, this compound serves as a critical building block in the synthesis of various fine chemicals and pharmaceuticals, most notably the antiepileptic drug levetiracetam (B1674943) and the anticonvulsant gabapentin.[1][7] This dual functionality underscores its strategic importance in both academic research and industrial-scale chemical production.

Physicochemical Properties and Their Mechanistic Implications

The efficacy of this compound as a solvent and reaction medium is rooted in its distinct physicochemical properties. Its molecular structure, featuring a polar lactam ring and a nonpolar n-butyl chain, imparts a unique solvency profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO | [8] |

| Molecular Weight | 141.21 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 243.8 °C | [1] |

| Density | 0.96 g/cm³ at 20 °C | [10] |

| logP (Octanol/Water) | 1.265 | [8][10] |

| Solubility | Miscible with a wide range of polar and non-polar organic solvents; limited solubility in water. | [11][12] |

The high boiling point of this compound is advantageous for reactions requiring elevated temperatures, as it minimizes solvent loss and allows for a wider operational temperature range.[1] Its ability to dissolve a broad spectrum of both polar and non-polar compounds facilitates homogeneous reaction conditions, thereby enhancing reaction rates and yields.[1][11] The mechanism of its solvent action is primarily attributed to its capacity to engage in hydrogen bonding and van der Waals interactions, effectively solvating reactants, intermediates, and transition states.[11]

Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent in these reactions is critical, as it can influence the stability and activity of the catalytic species. This compound has demonstrated excellent performance as a solvent in key cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions.[4][13]

The mechanism of action of this compound in these reactions is multifaceted:

-

Solubilization of Reagents: It effectively dissolves the diverse range of components in a typical cross-coupling reaction, including the organohalide, the organoboron or organotin reagent, the palladium catalyst, ligands, and the base.[6]

-

Stabilization of the Catalytic Species: As a coordinating solvent, this compound can stabilize the active Pd(0) catalyst, preventing its agglomeration into inactive palladium black, especially in ligand-less or ligand-deficient conditions.[6]

-

Influence on Reaction Kinetics: The polarity and coordinating ability of this compound can impact the rates of the elementary steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[6]

Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, illustrating the key stages where the solvent plays a crucial role.

Data Presentation: Comparative Performance in Cross-Coupling Reactions

Studies have shown that this compound can be a highly effective substitute for NMP in palladium-catalyzed cross-coupling reactions, often providing comparable or superior yields.

| Reaction Type | Aryl Halide | Coupling Partner | Solvent | Conversion (%) | Reference |

| Heck Reaction | 4-Iodoacetophenone | Styrene | N-Methylpyrrolidone (NMP) | 95 | [14] |

| 4-Iodoacetophenone | Styrene | This compound | 94 | [14] | |

| 4-Bromoacetophenone | Styrene | N-Methylpyrrolidone (NMP) | 75 | [14] | |

| 4-Bromoacetophenone | Styrene | This compound | 78 | [14] | |

| Suzuki Reaction | 4-Iodoacetophenone | Phenylboronic acid | N-Methylpyrrolidone (NMP) | 83 | [14] |

| 4-Iodoacetophenone | Phenylboronic acid | This compound | 73 | [14] |

Experimental Protocols

The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions. Note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for a Heck Reaction in this compound

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous this compound (5 mL) and a base (e.g., triethylamine, 1.5 mmol) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Suzuki-Miyaura Reaction in this compound

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of this compound and water (e.g., 4:1 v/v, 5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC.

-